Cas no 852854-38-7 (4-(Bromomethyl)-2-(trifluoromethyl)thiazole)

4-(Bromomethyl)-2-(trifluoromethyl)thiazole is a versatile brominated thiazole derivative featuring a reactive bromomethyl group and a trifluoromethyl substituent. This compound is particularly valuable in organic synthesis, serving as a key intermediate for the construction of more complex heterocyclic frameworks. The bromomethyl group enables facile functionalization through nucleophilic substitution, while the electron-withdrawing trifluoromethyl moiety enhances reactivity and stability in various transformations. Its utility spans pharmaceutical and agrochemical research, where it contributes to the development of bioactive molecules. The compound’s well-defined reactivity profile and compatibility with diverse reaction conditions make it a practical choice for synthetic chemists seeking to introduce thiazole-based motifs into target structures.
4-(Bromomethyl)-2-(trifluoromethyl)thiazole structure
852854-38-7 structure
Product Name:4-(Bromomethyl)-2-(trifluoromethyl)thiazole
CAS No:852854-38-7
MF:C5H3BrF3NS
MW:246.048229455948
MDL:MFCD28060865
CID:3166687
PubChem ID:69441347
Update Time:2025-06-25

4-(Bromomethyl)-2-(trifluoromethyl)thiazole Chemical and Physical Properties

Names and Identifiers

    • DB-106130
    • 852854-38-7
    • SCHEMBL5437866
    • 4-(bromomethyl)-2-(trifluoromethyl)-1,3-thiazole
    • BS-53338
    • EN300-7085699
    • 4-(Bromomethyl)-2-(trifluoromethyl)thiazole
    • MFCD28060865
    • E77082
    • MDL: MFCD28060865
    • Inchi: 1S/C5H3BrF3NS/c6-1-3-2-11-4(10-3)5(7,8)9/h2H,1H2
    • InChI Key: UTQWFYRLOKDFEI-UHFFFAOYSA-N
    • SMILES: BrCC1=CSC(C(F)(F)F)=N1

Computed Properties

  • Exact Mass: 244.91217g/mol
  • Monoisotopic Mass: 244.91217g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 41.1Ų

4-(Bromomethyl)-2-(trifluoromethyl)thiazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
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abcr
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Additional information on 4-(Bromomethyl)-2-(trifluoromethyl)thiazole

Introduction to 4-(Bromomethyl)-2-(trifluoromethyl)thiazole (CAS No. 852854-38-7)

4-(Bromomethyl)-2-(trifluoromethyl)thiazole, with the CAS number 852854-38-7, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a bromomethyl group and a trifluoromethyl substituent on a thiazole ring. These functional groups endow the molecule with a range of chemical and biological properties that make it an attractive candidate for various applications.

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a common motif in many biologically active compounds. The presence of the bromomethyl group provides a reactive site for further chemical modifications, making 4-(Bromomethyl)-2-(trifluoromethyl)thiazole a valuable building block in synthetic chemistry. The trifluoromethyl group, known for its electron-withdrawing properties and metabolic stability, enhances the compound's pharmacological profile.

Recent studies have highlighted the potential of 4-(Bromomethyl)-2-(trifluoromethyl)thiazole in drug discovery and development. For instance, researchers have explored its use as a scaffold for the design of novel inhibitors targeting various enzymes and receptors. One notable application is in the development of inhibitors for kinases, which are key enzymes involved in cellular signaling pathways and are often dysregulated in diseases such as cancer and inflammatory disorders.

A study published in the Journal of Medicinal Chemistry reported the synthesis and biological evaluation of a series of 4-(Bromomethyl)-2-(trifluoromethyl)thiazole-based compounds as potent inhibitors of protein kinases. The researchers found that these compounds exhibited high selectivity and efficacy against specific kinase targets, suggesting their potential as lead molecules for further optimization and clinical development.

Beyond kinase inhibition, 4-(Bromomethyl)-2-(trifluoromethyl)thiazole has also shown promise in other therapeutic areas. For example, it has been investigated as a scaffold for the development of antimicrobial agents. The unique combination of the bromomethyl and trifluoromethyl groups provides opportunities to design compounds with enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

In addition to its medicinal applications, 4-(Bromomethyl)-2-(trifluoromethyl)thiazole has been utilized in materials science. Its ability to undergo various chemical reactions makes it suitable for the synthesis of functional materials with specific properties. For instance, researchers have used this compound to develop novel polymers with improved thermal stability and mechanical strength.

The synthesis of 4-(Bromomethyl)-2-(trifluoromethyl)thiazole typically involves multistep procedures that ensure high yields and purity. Common synthetic routes include the reaction of 2-trifluoromethylthiazole with bromoalkanes or through electrophilic substitution reactions. These methods provide chemists with flexible strategies to tailor the compound's properties for specific applications.

In conclusion, 4-(Bromomethyl)-2-(trifluoromethyl)thiazole (CAS No. 852854-38-7) is a multifaceted compound with significant potential in medicinal chemistry, pharmaceutical research, and materials science. Its unique structural features make it an attractive candidate for the development of novel drugs and functional materials. Ongoing research continues to uncover new applications and optimize its properties, underscoring its importance in modern scientific endeavors.

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(CAS:852854-38-7)
A1055417
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):160.0/238.0/594.0
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